molecular formula C20H16ClN3O4 B2414089 (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 857038-05-2

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No.: B2414089
CAS No.: 857038-05-2
M. Wt: 397.82
InChI Key: PBBTUWWMMKAOES-UHFFFAOYSA-N
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Description

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a synthetic chemical compound featuring a penta-2,4-dienamide backbone with a nitrophenyl moiety and a cyano group, designed for advanced research applications. This compound is characterized by its specific (2Z,4E) stereochemistry across the conjugated diene system, a feature known to influence molecular conformation and biological interaction . The structure incorporates a 2-nitrophenyl electron-withdrawing group and a 4-chloro-2-methoxy-5-methylphenyl amide substitution, which are common pharmacophores in compounds investigated for their activity against histone deacetylases (HDAC) . Compounds with similar structural features, such as carbamic acid compounds comprising an amide linkage, have been identified as potent HDAC inhibitors and are explored for their effects on proliferating cells, making them valuable tools in oncology and epigenetics research . The presence of the cyano group enhances the molecule's reactivity and potential as a building block for further chemical synthesis, as is common in ylidene malononitrile chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Properties

IUPAC Name

(2Z,4E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-10-17(19(28-2)11-16(13)21)23-20(25)15(12-22)8-5-7-14-6-3-4-9-18(14)24(26)27/h3-11H,1-2H3,(H,23,25)/b7-5+,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBTUWWMMKAOES-VAKPMEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the penta-2,4-dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative under basic conditions.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the chloro-methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Amine derivatives: From the reduction of the cyano group.

    Substituted derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or other advanced materials.

    Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

When compared to similar compounds, (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide stands out due to its unique combination of functional groups and conjugated double bonds. Similar compounds might include:

    (2Z,4E)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    (2Z,4E)-N-(4-Chloro-2-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methoxy group, potentially altering its electronic properties.

    (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: Lacks the nitro group, which may influence its chemical reactivity and biological activity.

Biological Activity

The compound (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C25H22ClN4O3\text{C}_{25}\text{H}_{22}\text{Cl}\text{N}_4\text{O}_3

Structural Features

  • Chlorine Substituent : The presence of a chlorine atom at the para position of the aromatic ring may enhance lipophilicity and biological activity.
  • Methoxy Group : The methoxy group can influence the electronic properties of the compound, potentially affecting its interaction with biological targets.
  • Cyano Group : The cyano group is known to participate in various chemical reactions, possibly contributing to the compound's reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Properties : Many derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that such compounds can modulate inflammatory pathways, potentially reducing cytokine production.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
    • Another investigation highlighted the compound's ability to inhibit cell proliferation in vitro, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Anti-inflammatory Effects :
    • In vivo studies have shown that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models .
    • These findings suggest a potential role for this compound in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerBreast cancer cells15 µM
AnticancerLung cancer cells20 µM
Anti-inflammatoryMouse model (in vivo)Significant reduction in IL-1β levels

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide?

  • The synthesis typically involves sequential coupling reactions starting with a substituted phenylamine core. For example:

  • Step 1 : Formation of the penta-2,4-dienamide backbone via condensation of a nitrophenyl aldehyde with a cyanoacetamide derivative under reflux in ethanol .
  • Step 2 : Introduction of the 4-chloro-2-methoxy-5-methylphenyl group via nucleophilic acyl substitution, often using DMF as a solvent and potassium carbonate as a base .
  • Critical parameters : Temperature control (60–80°C) and nitrogen atmosphere to prevent oxidation of the nitro group .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., Z/E configuration) and substituent positions .
  • IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the preliminary biological screening methods for this compound?

  • In vitro assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition : Testing against kinases or proteases due to the nitrophenyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (solvent polarity, catalyst loading, temperature). For example:

  • Solvent : DMSO improves solubility of nitroaromatic intermediates but may reduce stereoselectivity; ethanol balances yield and selectivity .
  • Catalyst : Pd(OAc)2_2 for Suzuki-Miyaura coupling (if applicable) with ligand screening (e.g., SPhos vs. XPhos) .
    • Data-driven approach : Statistical modeling (e.g., ANOVA) to identify significant factors .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in 1H^1H NMR chemical shifts for the penta-dienamide backbone may arise from dynamic rotational isomerism.

  • Solution : Variable-temperature NMR (VT-NMR) to observe coalescence of doublets .
    • Advanced techniques : X-ray crystallography (if crystals are obtainable) to unambiguously confirm Z/E configuration .

Q. What strategies mitigate instability of the nitro group during synthesis?

  • Protection/deprotection : Use Boc or Fmoc groups for sensitive intermediates .
  • Redox control : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to prevent nitro reduction .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications :

  • Replace 2-nitrophenyl with 3-nitrophenyl to assess electronic effects on bioactivity .
  • Substitute methoxy with ethoxy to study steric impacts .
    • Biological assays : Pair SAR with molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Methodological Notes

  • Stereochemical analysis : Use NOESY to distinguish Z/E isomers; cross-peaks between H-2 and H-5 confirm the (2Z,4E) configuration .
  • Purity criteria : Ensure HPLC retention time matches a validated standard; MS/MS fragmentation patterns for identity confirmation .

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